Integracin B

Descripción general

Descripción

Integracin B is a potent dimeric alkyl aromatic inhibitor of HIV-1 integrase . It was discovered from the screening of fungal extracts using an in vitro assay . It inhibits both coupled and strand transfer activity of HIV-1 integrase .

Molecular Structure Analysis

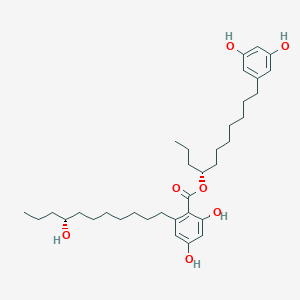

The molecular formula of Integracin B is C35H54O7 . Its molecular weight is 586.80 . The SMILES representation isO=C(OC@HCCCCCCCC1=CC(O)=CC(O)=C1)C2=C(CCCCCCC@HCCC)C=C(O)C=C2O . Physical And Chemical Properties Analysis

Integracin B is an oil . Its molecular weight is 586.80 . The exact mass is 586.39 . The elemental analysis shows that it contains 71.64% Carbon, 9.28% Hydrogen, and 19.09% Oxygen .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Specific Scientific Field

Microbiology and Infectious Diseases

Summary

Integracin B is a fungal metabolite that exhibits significant antibacterial activity. It was first reported to display inhibitory effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . This makes it a promising candidate for combating bacterial infections.

Experimental Procedures

Researchers typically evaluate the antibacterial activity of Integracin B using standard microbiological techniques. These include:

Results

Integracin B demonstrated inhibitory activity against both Staphylococcus aureus and MRSA strains. The MIC value provides a quantitative measure of its potency . Further studies may explore its efficacy against other bacterial species and investigate potential mechanisms of action.

Anticancer Properties

Specific Scientific Field

Oncology and Cancer Research

Summary

Integracin B has also shown promise as an anticancer agent. It was found to be cytotoxic against the human cancer cell line HepG2 . Cytotoxicity assays revealed its potency compared to the positive control, 5-fluorouracil.

Experimental Procedures

To assess its anticancer activity:

Results

Integracin B exhibited significant cytotoxicity against HepG2 cells, with IC50 values of 5.98 ± 0.12 µM . This suggests its potential as a novel anticancer agent. Further studies should elucidate its mechanism of action and evaluate its efficacy in vivo.

Safety And Hazards

Propiedades

IUPAC Name |

[(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O7/c1-3-15-28(36)19-13-9-6-8-12-18-27-23-31(39)25-33(40)34(27)35(41)42-32(16-4-2)20-14-10-5-7-11-17-26-21-29(37)24-30(38)22-26/h21-25,28,32,36-40H,3-20H2,1-2H3/t28-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNYNBVDLOWJFN-AKGWNBJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[C@H](CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101122052 | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Integracin B | |

CAS RN |

224186-05-4 | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224186-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid](/img/structure/B608040.png)